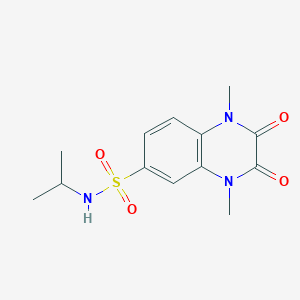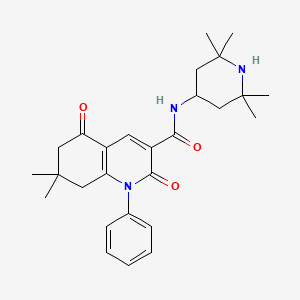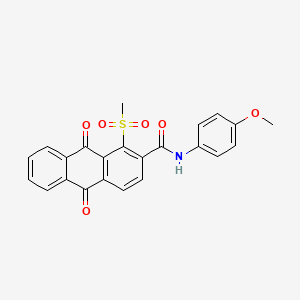![molecular formula C13H16N4O4S B11065426 Acetamide, N-furan-2-ylmethyl-2-(4-morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-](/img/structure/B11065426.png)
Acetamide, N-furan-2-ylmethyl-2-(4-morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-FURYLMETHYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a morpholine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazides with appropriate electrophiles.
Coupling Reactions: The final compound can be obtained by coupling the furan, morpholine, and thiadiazole intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted morpholine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-FURYLMETHYL)-2-{[4-(4-PIPERIDINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE
- N-(2-FURYLMETHYL)-2-{[4-(4-PYRROLIDINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE
Comparison
Compared to similar compounds, N-(2-FURYLMETHYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE may exhibit unique properties due to the presence of the morpholine ring, which can influence its chemical reactivity, biological activity, and physical properties. The morpholine ring can enhance solubility and bioavailability, making it a potentially more effective compound in certain applications.
Properties
Molecular Formula |
C13H16N4O4S |
|---|---|
Molecular Weight |
324.36 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide |
InChI |
InChI=1S/C13H16N4O4S/c18-11(14-8-10-2-1-5-20-10)9-21-13-12(15-22-16-13)17-3-6-19-7-4-17/h1-2,5H,3-4,6-9H2,(H,14,18) |
InChI Key |
PPYCZQZXRYFOCO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole](/img/structure/B11065347.png)
![1-cyclopentyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol](/img/structure/B11065356.png)

![4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11065363.png)
![Benzoic acid, 2-[2-(7-chloroquinolin-4-ylsulfanyl)acetylamino]-, methyl ester](/img/structure/B11065371.png)

![2-[3-(piperidin-1-ylsulfonyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11065385.png)
![(4-{2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}phenoxy)acetic acid](/img/structure/B11065389.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B11065390.png)

![4,6-dimethyl-3-[4,4,4-trifluoro-3-(piperidin-1-yl)butanoyl]pyridin-2(1H)-one](/img/structure/B11065411.png)
![N,N'-[4-Methyl-6-(2-oxopyrrolidin-1-YL)-1,3-phenylene]dibiphenyl-2-carboxamide](/img/structure/B11065421.png)
![6-(3,4-dichlorophenyl)-3-[(4-methoxyphenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11065427.png)
![N,N-dimethyl-6-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11065432.png)
